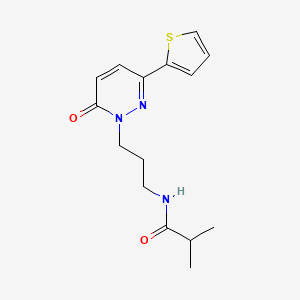

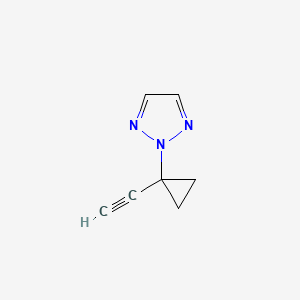

![molecular formula C14H14FN3S B2843579 7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide CAS No. 178268-48-9](/img/structure/B2843579.png)

7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrimidine derivative. Pyrimidine is a basic structure in nucleotides (DNA and RNA), and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The compound also contains a fluorophenyl group, which is a common motif in medicinal chemistry due to the unique properties of fluorine .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a fluorophenyl group and a methyl sulfide group .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions at the nitrogen positions and ring-opening reactions . The fluorophenyl group can also participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, pyrimidine derivatives are planar and aromatic, and they often have good solubility in organic solvents .Scientific Research Applications

Development of Pharmaceutical Formulations

Research has focused on developing suitable formulations for poorly water-soluble compounds to increase in vivo exposure for early toxicology and clinical studies. A study aimed to develop a precipitation-resistant solution formulation for a compound closely related in structure, intending for the treatment of arrhythmia. This research highlighted the importance of solubilized, precipitation-resistant formulations in achieving higher plasma concentrations, which is critical for the successful toxicological and early clinical evaluation of poorly soluble compounds (Burton et al., 2012).

Synthesis of Antitumor Drug Intermediates

Another aspect of research involves the synthesis of phenyl carbamate derivatives, recognized as important intermediates in many antitumor drugs. Compound synthesis from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution was optimized, indicating its broad utility in small molecular inhibitors of anti-tumor (Gan et al., 2021).

Anti-inflammatory and Analgesic Properties

Further investigations have synthesized novel pyrimidine derivatives to screen for their analgesic and anti-inflammatory activities. This research demonstrates the role of the substituent nature in enhancing these activities, with certain pyrimidine derivatives showing potent anti-inflammatory and analgesic properties. These findings suggest the potential of pyrimidine derivatives in therapeutic applications, especially in managing pain and inflammation (Muralidharan, Raja, & Deepti, 2019).

Future Directions

Mechanism of Action

Target of Action

It is known that pyrrolo[2,3-d]pyrimidine derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

Pyrrolo[2,3-d]pyrimidine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolo[2,3-d]pyrimidine derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with pyrrolo[2,3-d]pyrimidine derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name |

7-(4-fluorophenyl)-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3S/c1-9-12-7-8-18(11-5-3-10(15)4-6-11)13(12)17-14(16-9)19-2/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGDLRRQVJRNQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2843498.png)

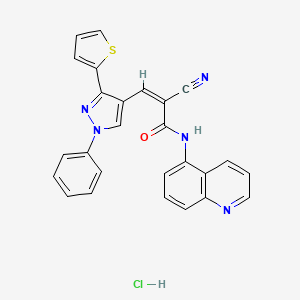

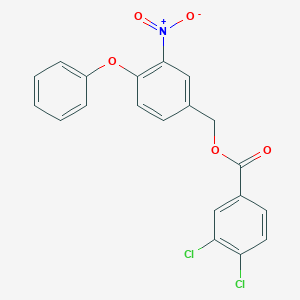

![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2843499.png)

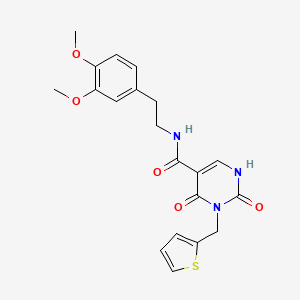

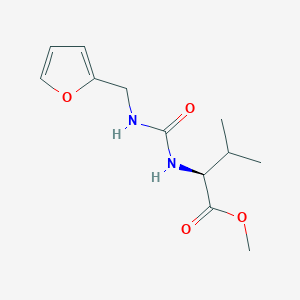

![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2843502.png)

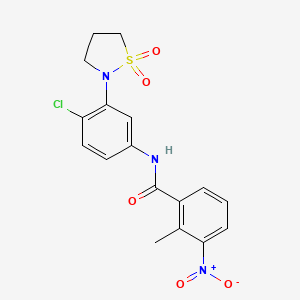

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2843503.png)

![1,1-Difluoro-8-azaspiro[4.5]decane](/img/structure/B2843512.png)

![7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2843514.png)

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2843519.png)